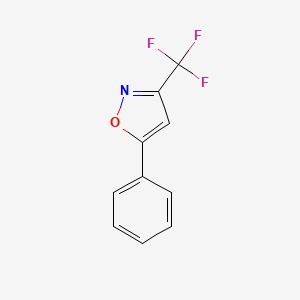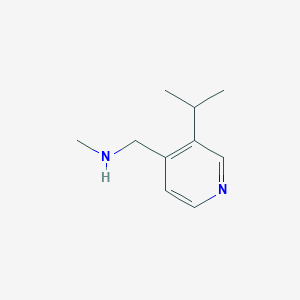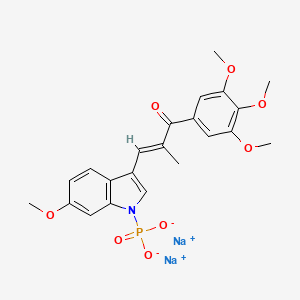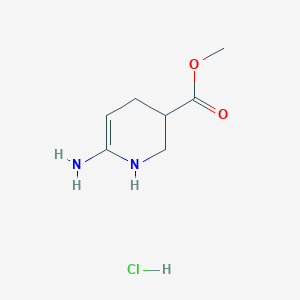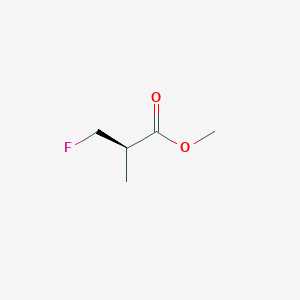
Methyl (R)-3-fluoro-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ®-3-fluoro-2-methylpropanoate is an organic compound belonging to the class of esters. It is characterized by the presence of a methyl ester group attached to a fluorinated carbon chain. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl ®-3-fluoro-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of ®-3-fluoro-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of Methyl ®-3-fluoro-2-methylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Methyl ®-3-fluoro-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-fluoro-2-methylpropanoic acid.
Reduction: Formation of 3-fluoro-2-methylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl ®-3-fluoro-2-methylpropanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl ®-3-fluoro-2-methylpropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The fluorine atom’s presence can influence the compound’s reactivity and interaction with enzymes and receptors.
Comparación Con Compuestos Similares
Methyl 3-fluoropropanoate: Similar structure but lacks the methyl group on the carbon chain.
Ethyl ®-3-fluoro-2-methylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl ®-2-fluoro-2-methylpropanoate: Similar structure but with the fluorine atom on a different carbon.
Uniqueness: Methyl ®-3-fluoro-2-methylpropanoate is unique due to the specific positioning of the fluorine atom and the methyl group, which can significantly influence its chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C5H9FO2 |
|---|---|
Peso molecular |
120.12 g/mol |
Nombre IUPAC |
methyl (2R)-3-fluoro-2-methylpropanoate |
InChI |
InChI=1S/C5H9FO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3/t4-/m0/s1 |
Clave InChI |
MVSLCGCLCBQSAE-BYPYZUCNSA-N |
SMILES isomérico |
C[C@@H](CF)C(=O)OC |
SMILES canónico |
CC(CF)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


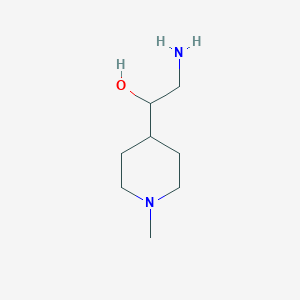
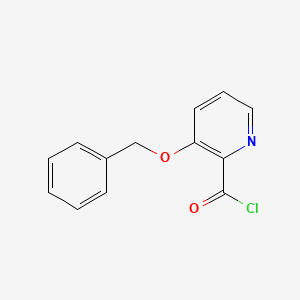
![2-(3-acetylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953194.png)

![Sodium 8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl phosphate](/img/structure/B12953199.png)
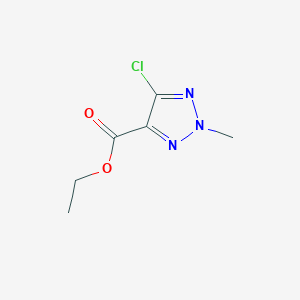

![7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine](/img/structure/B12953208.png)

